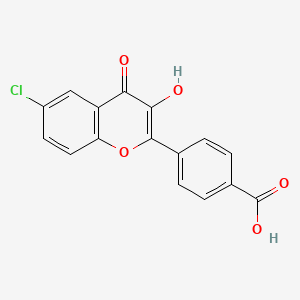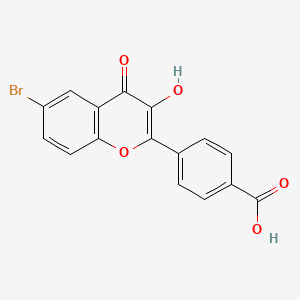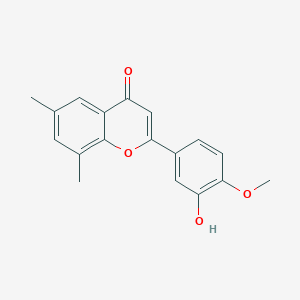![molecular formula C14H13F2N B7849401 [3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7849401.png)
[3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine: is an organic compound with the molecular formula C14H13F2N. This compound features a methanamine group attached to a phenyl ring, which is further substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position. The presence of fluorine atoms and a methyl group can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is then converted to a corresponding alcohol or amine through reduction or amination reactions.
Final Step: The intermediate is further reacted with appropriate reagents to introduce the methanamine group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the process is economically viable.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the interaction of fluorinated aromatic compounds with biological systems.
Medicine:
Drug Development: The compound’s structure is explored for potential therapeutic applications, particularly in designing drugs with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Comparación Con Compuestos Similares
3,5-Difluorobenzylamine: Similar structure but lacks the methyl group at the 4 position.
4-Methylbenzylamine: Similar structure but lacks the fluorine atoms at the 3 and 5 positions.
3,5-Difluoro-4-methylbenzaldehyde: Similar structure but contains an aldehyde group instead of the methanamine group.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms at the 3 and 5 positions enhances the compound’s stability and reactivity.
Methyl Group: The methyl group at the 4 position can influence the compound’s steric and electronic properties, making it unique compared to other similar compounds.
Propiedades
IUPAC Name |
[3-(3,5-difluorophenyl)-4-methylphenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-9-2-3-10(8-17)4-14(9)11-5-12(15)7-13(16)6-11/h2-7H,8,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVWTBIVAMNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyanophenyl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7849322.png)


![N-(2-hydroxyethyl)-N,4-dimethyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7849333.png)






![(2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7849383.png)

![(4'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7849400.png)

